2,4-Dibromo-6-fluorobenzenesulfonamide
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Overview
Description
2,4-Dibromo-6-fluorobenzenesulfonamide is an organic compound that belongs to the class of halogenated benzenesulfonamides. This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-fluorobenzenesulfonamide typically involves the bromination and fluorination of benzenesulfonamide derivatives. One common method includes the use of brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions to introduce bromine atoms into the benzene ring . Fluorination can be achieved using reagents like Selectfluor, which provides a stable source of fluorine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
Fluorination: Selectfluor
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamides, biaryl compounds, and other halogenated derivatives.
Scientific Research Applications
2,4-Dibromo-6-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The halogen atoms may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-fluoroaniline
- 2,4-Dibromo-6-(trifluoromethyl)aniline
- N-Fluorobenzenesulfonimide
Uniqueness
2,4-Dibromo-6-fluorobenzenesulfonamide is unique due to its specific combination of bromine, fluorine, and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H4Br2FNO2S |
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Molecular Weight |
332.98 g/mol |
IUPAC Name |
2,4-dibromo-6-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4Br2FNO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) |
InChI Key |
OZQQULKTHTVCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)Br)Br |
Origin of Product |
United States |
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